molecular formula C10H12ClNOS B2900535 (2-Furylmethyl)(2-thienylmethyl)amine hydrochloride CAS No. 1052527-53-3

(2-Furylmethyl)(2-thienylmethyl)amine hydrochloride

Cat. No.: B2900535
CAS No.: 1052527-53-3
M. Wt: 229.72
InChI Key: ZYOIHXQDJQULLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Furylmethyl)(2-thienylmethyl)amine hydrochloride is a chemical compound with the molecular formula C10H11NOS·HCl. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes both a furan and a thiophene ring, making it an interesting subject for chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furylmethyl)(2-thienylmethyl)amine hydrochloride typically involves the reaction of 2-furylmethylamine with 2-thienylmethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl)(2-thienylmethyl)amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products are often used in further chemical studies and applications .

Scientific Research Applications

(2-Furylmethyl)(2-thienylmethyl)amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Furylmethyl)(2-thienylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2-Furylmethyl)(3-thienylmethyl)amine hydrochloride
  • (2-Furylmethyl)(2-thienylmethyl)amine sulfate

Uniqueness

(2-Furylmethyl)(2-thienylmethyl)amine hydrochloride is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS.ClH/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10;/h1-6,11H,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOIHXQDJQULLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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